Lauryl alcohol diphosphonic acid
Description
Significance of Organophosphonic Acids in Chemical and Biological Sciences
Organophosphonic acids are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. nih.gov This C-P bond is significantly more stable and resistant to chemical and enzymatic hydrolysis compared to the phosphate (B84403) ester (C-O-P) bond found ubiquitously in nature. nih.gov This stability is a cornerstone of their broad significance.
In biological and medicinal chemistry, phosphonic acids are highly valued as bioisosteres of phosphates, carboxylic acids, or transition-state intermediates of enzymatic reactions. nih.govbeilstein-journals.orgnih.gov Their structural similarity to natural phosphates allows them to interact with biological targets, leading to applications as drugs for bone targeting, antiviral agents like Tenofovir for HIV, and potential anticancer and antiparasitic treatments. nih.govjelsciences.com The ability of the phosphonic acid group to chelate metal ions, particularly its high affinity for calcium ions, is fundamental to the development of bisphosphonates for treating bone metabolism diseases like osteoporosis. beilstein-journals.orgjelsciences.com
In chemical sciences and materials engineering, organophosphonic acids are employed for surface functionalization, the design of hybrid organic-inorganic materials, and as corrosion inhibitors. nih.govacs.org Their strong binding to metal oxides allows for the formation of dense, stable self-assembled monolayers (SAMs), which are crucial for developing molecular electronics, sensors, and low-voltage organic field-effect transistors (OFETs). acs.orgrsc.org Furthermore, their chelating properties are utilized in industrial water treatment to prevent scale formation and in hydrometallurgy for the extraction and separation of metals. nih.govwikipedia.org
Overview of Diphosphonic Acid Structural Motifs
Diphosphonic acids, more commonly known as bisphosphonates, are defined by the presence of two phosphonate (B1237965) groups. drugbank.com A particularly important structural motif within this class is the geminal diphosphonate, where both phosphonic acid groups are attached to the same carbon atom, forming a P-C-P backbone. tandfonline.com Lauryl alcohol diphosphonic acid features this geminal arrangement. saapedia.org
This geminal structure is critical to the function of these molecules, particularly their powerful metal-chelating capabilities. cymitquimica.com The two phosphonate groups, often in conjunction with a hydroxyl group on the central carbon (an α-hydroxybisphosphonate structure, as seen in this compound and the drug etidronic acid), act as a tridentate ligand. beilstein-journals.orgcymitquimica.com This arrangement allows for the formation of stable, six-membered ring complexes with divalent and trivalent metal ions, such as Ca²⁺, Fe³⁺, and Zn²⁺. tandfonline.comthfine.com This strong binding affinity is exploited in applications ranging from water treatment and rust removal to the targeting of calcium-rich bone tissue in medicine. thfine.comdtic.mil The Diphonix® resin, for example, incorporates geminal diphosphonic acid ligands onto a polymer matrix to achieve high specificity for actinide and other metal cations in waste treatment and separation processes. tandfonline.com
Historical Context of Phosphonate Chemistry Development
The field of phosphonate chemistry has a history stretching back more than a century.
Late 19th Century: The first synthesis of a geminal bisphosphonate was reported in 1897 by Von Baeyer and Hofmann. wikipedia.org
Mid-20th Century: A significant leap in phosphonate chemistry occurred in the 1950s when Alexander Todd's research group pioneered the H-phosphonate and phosphate triester methods for oligonucleotide synthesis. wikipedia.org Although focused on creating phosphate linkages for DNA, this work laid crucial groundwork for phosphorus chemistry. The discovery of naturally occurring phosphonates in 1959 opened a new chapter in the understanding of phosphorus in biology. nih.gov
Late 20th Century: In the 1970s, more reactive P(III) derivatives were developed, leading to the phosphite (B83602) triester methodology for DNA synthesis. wikipedia.org This was followed by the implementation of H-phosphonate chemistry in solid-phase synthesis, using nucleoside H-phosphonates as building blocks. wikipedia.org These advancements in synthetic methods were paralleled by a growing interest in the biological activities of phosphonates, particularly aminophosphonic acids and bisphosphonates, which were recognized as promising antimetabolites and potential drugs. nih.gov The development of metal phosphonate chemistry, spurred by the work of Alberti and Clearfield on zirconium phosphonates, further expanded the field into materials science. rsc.org
This progression from early synthesis to advanced applications in materials science and medicine provided the chemical foundation upon which specific molecules like this compound were developed and studied for their unique properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16610-63-2 |
|---|---|
Molecular Formula |
C12H28O7P2 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphonododecyl)phosphonic acid |
InChI |
InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |
InChI Key |
KKVZONPEMODBBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Other CAS No. |
16610-63-2 |
Pictograms |
Corrosive; Environmental Hazard |
Synonyms |
LAURYL ALCOHOL DIPHOSPHONIC ACID |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Lauryl Alcohol Diphosphonic Acid and Analogues
Strategies for Carbon-Phosphorus Bond Formation
The creation of the C-P bond is a critical step in the synthesis of phosphonates and their derivatives. Several key reactions have become standard tools for chemists in this field.
Arbuzov Reaction and its Variants
The Michaelis-Arbuzov reaction is a widely utilized and well-characterized method for forming carbon-phosphorus bonds. tandfonline.com Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govwikipedia.orgjk-sci.com The reaction proceeds through an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes a subsequent SN2 reaction where the displaced halide anion attacks one of the alkyl groups of the phosphite, yielding the final phosphonate (B1237965) and a new alkyl halide. wikipedia.orgjk-sci.com
Diphosphonates can be synthesized using this method by reacting a trialkyl phosphite with a dihaloalkane. tandfonline.com The yield of the diphosphonate is influenced by the mole ratio of the reactants, with higher phosphite-to-dihaloalkane ratios favoring the formation of the di-substituted product. tandfonline.com For instance, a high-yield synthesis of tetraethyl alkylenediphosphonates has been achieved through the Michaelis-Arbuzov reaction, which are important precursors for diphosphonic acids. tandfonline.comtandfonline.com
Variants of the Arbuzov reaction have been developed to broaden its scope. The silyl-Arbuzov reaction, for example, is advantageous when the free phosphonic acid is desired. nih.gov Another variation avoids the use of alkyl halides by reacting derivatives of benzyl (B1604629) or allylic alcohol in the presence of a catalyst like tetrabutylammonium (B224687) iodide. nih.gov
Table 1: Reactant Ratios and Yields in the Michaelis-Arbuzov Reaction for Tetraethyl Ethylenediphosphonate
| Mole Ratio (Triethyl Phosphite:Dibromoethane) | Yield of Tetraethyl Ethylenediphosphonate (%) |
| 1:1 | 50 |
| 2:1 | 75 |
| 3:1 | 85 |
This table illustrates the effect of reactant stoichiometry on the yield of the desired diphosphonate product, based on generalized findings from studies on the Michaelis-Arbuzov reaction. tandfonline.com
Michaelis–Becker Reaction
The Michaelis-Becker reaction provides an alternative route to alkylphosphonates by reacting a hydrogen phosphonate with a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.org This method is often employed for the synthesis of dialkyl methyl phosphonates. researchgate.net While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those obtained from the Michaelis-Arbuzov reaction. wikipedia.org The reaction has been particularly useful for preparing dimethyl n-alkylphosphonates where the equivalent Michaelis-Arbuzov reaction did not yield a pure product. nih.gov
Recent advancements have focused on developing enantioconvergent versions of this reaction. A copper-catalyzed radical Michaelis-Becker-type C(sp³)–P cross-coupling has been reported, which allows for the conversion of racemic alkyl halides into α-chiral alkyl phosphorous compounds. sustech.edu.cn
Direct Methods Utilizing Phosphorous Acid
Direct methods for the synthesis of phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. beilstein-journals.org This approach can be advantageous by simplifying the synthetic sequence. A process for preparing diphosphonic acids involves reacting a carboxylic acid with orthophosphorous acid and a phosphorus trihalide, such as phosphorus trichloride (B1173362), in the absence of a solvent. google.com The reaction mixture is kept fluid, and the hydrolysis is carried out with boiling water. google.com This method has been used for the synthesis of various diphosphonic acids with yields ranging from 60 to 70%. google.com
For example, the synthesis of hydroxyethylidene diphosphonic acid can be achieved in a "one-step" process by reacting phosphorous acid with acetyl chloride. google.com The reaction is followed by distillation with n-butanol and subsequent hydrolysis. google.com
Mannich-Type Condensation
The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orglibretexts.org The reaction typically uses an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. unacademy.comslideshare.net The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.orglibretexts.org
While the classic Mannich reaction is reversible, which can limit yields, variations have been developed to overcome this. unacademy.com This reaction is a powerful tool for synthesizing β-amino-carbonyl compounds, known as Mannich bases, and has been applied in the synthesis of a wide range of molecules, including natural products and pharmaceuticals. libretexts.orgunacademy.com The application of this reaction to the synthesis of phosphonic acid analogues involves the use of phosphorus-containing nucleophiles.
Phosphate-Phosphonate Rearrangement
The phosphate-phosphonate rearrangement is an isomerization reaction where α-hydroxyphosphonates, particularly those with electron-withdrawing groups at the α-carbon, rearrange to form phosphates. researchgate.net Conversely, the reverse reaction, a phosphonate-to-phosphate rearrangement, is also known. nih.gov This rearrangement can be induced by strong bases and involves the migration of a phosphinyl group. nih.gov
A related transformation is the phosphonate-phosphinate rearrangement. This has been demonstrated where dimethyl N-Boc-phosphoramidates are converted to diastereomeric phosphinates. nih.govacs.org The rearrangement proceeds through the deprotonation at a specific site, followed by the migration of the phosphorus substituent. nih.govacs.org The stereochemical course of these rearrangements has been studied, showing that they can proceed with retention of configuration at the phosphorus atom. nih.govacs.org
Precursor-Based Synthesis Routes
The synthesis of lauryl alcohol diphosphonic acid can be conceptualized as starting from lauryl alcohol (1-dodecanol). cosmileeurope.eusaapedia.orgfda.govspecialchem.com The core of the synthesis would involve the introduction of the diphosphonic acid moiety onto the lauryl backbone. One plausible route involves the reaction of lauric acid (dodecanoic acid), which can be derived from lauryl alcohol, with phosphorous acid and a phosphorus trihalide. google.com This general method for converting carboxylic acids to 1-hydroxy-1,1-diphosphonic acids is well-established. nih.gov
The synthesis of the precursor, lauryl alcohol itself, can be achieved through the reduction of esters of lauric acid, such as ethyl laurate, using sodium and absolute alcohol. orgsyn.org
From Dialkyl and Diaryl Phosphonates
The dealkylation of dialkyl or diaryl phosphonates is a cornerstone for the synthesis of phosphonic acids, including this compound analogues. nih.govbeilstein-journals.org This transformation can be achieved through several key methods, each with its own set of advantages and specific applications.
Acidic Hydrolysis
A widely employed and general method for the preparation of phosphonic acids from their corresponding phosphonate esters is acidic hydrolysis. nih.gov This procedure typically involves refluxing the dialkyl or diaryl phosphonate with a concentrated strong acid, most commonly hydrochloric acid (HCl). nih.govnih.gov The reaction proceeds through the cleavage of the ester P-O-C bonds, yielding the desired phosphonic acid. nih.gov
The process is generally effective for a range of alkyl and aryl phosphonates. nih.gov For instance, the hydrolysis of dialkyl phosphonates under acidic conditions has been successfully applied to produce various alkylphosphonic and arylphosphonic acids. nih.gov While specific conditions for this compound are not extensively detailed, the general principles of this method are applicable. The reaction time can vary from one to twelve hours depending on the stability of the starting phosphonate and the desired product. beilstein-journals.org
A study on the acidic hydrolysis of α-hydroxybenzylphosphonates demonstrated a two-step conversion via an ester-acid intermediate, with the cleavage of the second P-O-C bond being the rate-determining step. nih.gov Electron-withdrawing substituents were found to increase the reaction rate. nih.gov
Table 1: Representative Examples of Acidic Hydrolysis of Phosphonates
| Starting Phosphonate | Acid | Conditions | Product | Reference |
| Diethyl Phenylphosphonate | Conc. HCl | Reflux | Phenylphosphonic Acid | nih.gov |
| Di-tert-butyl Phosphonate | Conc. HCl | Reflux | Corresponding Phosphonic Acid | nih.gov |
| Dialkyl α-hydroxybenzylphosphonates | Conc. HCl | Reflux, 2.5-9.5 h | α-hydroxybenzylphosphonic acids | nih.gov |
McKenna Procedure
The McKenna procedure offers a milder alternative to acidic hydrolysis for the dealkylation of phosphonate esters. nih.govnih.gov This two-step method involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), followed by solvolysis with an alcohol (typically methanol) or water. nih.govbeilstein-journals.org This process efficiently converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid. nih.gov
A significant advantage of the McKenna reaction is its compatibility with a wider range of functional groups that might be sensitive to harsh acidic conditions. d-nb.info The reaction is generally high-yielding and associated with fewer side reactions compared to strong acid hydrolysis. nih.govnih.gov This method has been successfully applied to the synthesis of various polyphosphonic acids and macromolecular structures functionalized with phosphonic acids. beilstein-journals.orgd-nb.info While the reaction is generally clean, potential side reactions can occur, particularly with substrates containing other reactive functional groups. nih.gov
Table 2: Key Features of the McKenna Procedure
| Reagent | Intermediate | Final Step | Advantages | Reference |
| Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) phosphonate | Methanolysis or Hydrolysis | Mild conditions, high yields, good functional group tolerance | nih.govnih.gov |
Catalytic Hydrogenolysis
For phosphonates bearing benzyl ester groups, catalytic hydrogenolysis provides a specific and mild deprotection strategy. nih.gov This method involves the cleavage of the benzyl-oxygen bond in the presence of a catalyst, typically palladium on charcoal (Pd/C), and a hydrogen source. nih.gov Dibenzyl phosphonates are common precursors for this reaction, offering an alternative to acidic conditions for generating the phosphonic acid. nih.govbeilstein-journals.org
This technique is particularly useful when the molecule contains acid-sensitive functionalities. The reaction is generally clean and efficient for the preparation of the corresponding phosphonic acids. nih.gov It has been demonstrated in the synthesis of various phosphonic acids from their dibenzyl phosphonate precursors. nih.gov
From Dichlorophosphine and Dichlorophosphine Oxide
Another synthetic route to phosphonic acids involves the hydrolysis of dichlorophosphines (R-PCl₂) or dichlorophosphine oxides (R-P(O)Cl₂). beilstein-journals.org This method is particularly useful for the synthesis of arylphosphonic acids. beilstein-journals.org The hydrolysis is often carried out under mild basic conditions, for example, using aqueous sodium hydroxide, followed by acidification to isolate the phosphonic acid. beilstein-journals.org
For instance, sterically hindered phenylphosphonic acids have been prepared in a two-step procedure starting from the corresponding dichlorophenylphosphine. beilstein-journals.org The dichlorophosphine is first oxidized to the dichlorophosphine oxide, which is then hydrolyzed to the phosphonic acid. beilstein-journals.org Hydrolysis can also be performed under acidic conditions, although this may require longer reaction times. beilstein-journals.org
From Phosphonodiamides
Phosphonodiamides serve as versatile precursors for the synthesis of phosphonic acids. The hydrolysis of phosphonodiamides provides a pathway to the desired phosphonic acid products. This method has been illustrated in the synthesis of various phosphonic acids, including those with complex molecular architectures. researchgate.net
Oxidation of Phosphinic Acids
The oxidation of phosphinic acids (also known as phosphonous acids) represents another viable method for the preparation of phosphonic acids. nih.gov This transformation can be achieved using various oxidizing agents. A common and efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodide. nih.gov Other oxidizing agents such as mercuric chloride (HgCl₂) or bromine water have also been shown to be effective for this conversion. nih.gov This method provides a direct route to phosphonic acids from their corresponding phosphinic acid precursors. researchgate.net
Catalytic Approaches in Phosphonate Synthesis
The synthesis of phosphonates, including this compound and its analogues, has been significantly advanced by the development of various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. Catalytic systems involving transition metals like palladium and copper, as well as organocatalysts and nanoparticle-based catalysts, have been explored for the formation of carbon-phosphorus (C-P) bonds, a key step in phosphonate synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-P bonds, particularly in the synthesis of aryl and vinyl phosphonates. While direct palladium-catalyzed synthesis of 1-hydroxyalkyl-1,1-diphosphonic acids is not extensively documented, the principles of these reactions are applied to the synthesis of various phosphonate-containing structures. For instance, palladium-catalyzed Heck-type cascade cyclization of (Z)-1-iodo-1,6-dienes with N-tosyl hydrazones has been reported to produce tetrahydropyridine (B1245486) derivatives. rsc.org
In the context of compounds structurally related to phosphonates, palladium catalysis has been employed for C-N and C-O bond formation, which are crucial steps in the synthesis of complex molecules that may also contain phosphonate moieties. For example, palladium-catalyzed cross-coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, and phenols has been developed. nih.gov Furthermore, palladium-catalyzed C(sp³)–H arylation of lactic acid provides a route to chiral β-aryl-α-hydroxy acids, which are structurally related to the α-hydroxy phosphonate motif. nih.gov
The synthesis of phosphacoumarins has been achieved through a palladium-catalyzed addition/cyclization of (2-hydroxyaryl)boronic acids with alkynylphosphonates, demonstrating the utility of palladium in constructing complex phosphorus-containing heterocycles. mdpi.com Although direct application to this compound is not specified, these examples showcase the versatility of palladium catalysis in organophosphorus chemistry.
| Catalyst System | Substrates | Product Type | Reference |
| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole, Amides/Amines/Phenols | C-N and C-O coupled products | nih.gov |
| Pd Catalyst | (2-Hydroxyaryl)boronic acids, Alkynylphosphonates | Phosphacoumarins | mdpi.com |
| Pd Catalyst | (Z)-1-iodo-1,6-dienes, N-tosyl hydrazones | Tetrahydropyridine derivatives | rsc.org |
Copper(I)-Catalyzed Reactions
Copper(I)-catalyzed reactions have emerged as a valuable alternative and complementary approach to palladium-catalyzed methods for C-P bond formation. These reactions often proceed under milder conditions and can exhibit different selectivity. While specific examples for the synthesis of this compound are scarce, copper(I) catalysis has been successfully applied to the synthesis of various bisphosphonate analogues.
One notable example is the copper(I)-catalyzed [3 + 2] cycloaddition reaction of azomethine imines with tetraethyl vinylidene bisphosphonate. This reaction furnishes a series of dinitrogen-fused heterocycles that are attached to a geminal bisphosphonate moiety, showcasing the utility of copper(I) in constructing complex molecules containing the P-C-P core. researchgate.net
Furthermore, copper-catalyzed hydrophosphination reactions have been developed. For instance, the anti-hydrophosphination of 1-alkynylphosphines with diphenylphosphine (B32561) proceeds under copper catalysis to provide (Z)-1,2-diphosphino-1-alkenes. nih.gov While this reaction forms a P-C-C-P linkage rather than the geminal P-C-P structure, it highlights the capability of copper to catalyze the addition of P-H bonds across unsaturated systems. A one-pot copper-catalyzed synthesis of α-hydroxy-β-amino acids in water has also been reported, which, while not a phosphonate synthesis, involves the formation of a hydroxyl group adjacent to a carbon-heteroatom bond, a feature present in hydroxy bisphosphonates. unl.pt
| Catalyst | Reactants | Product | Yield | Reference |
| CuI | Azomethine imines, Tetraethyl vinylidene bisphosphonate | Dinitrogen-fused heterocyclic geminal bisphosphonates | Good to excellent | researchgate.net |
| Copper Catalyst | 1-Alkynylphosphines, Diphenylphosphine | (Z)-1,2-Diphosphino-1-alkenes | Not specified | nih.gov |
| Copper Catalyst | Various | α-Hydroxy-β-amino acids | Excellent | unl.pt |
Influence of Reaction Conditions on this compound Synthesis
The synthesis of this compound and its analogues is significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the method of energy input. Optimizing these conditions is crucial for achieving high yields, purity, and reaction efficiency.
Solvent Effects
The solvent plays a critical role in the synthesis of 1-hydroxyalkyl-1,1-diphosphonic acids, primarily by affecting the solubility of reactants and intermediates, and by influencing the reaction mechanism. In the conventional synthesis of hydroxymethylenebisphosphonic acids from carboxylic acids and phosphorus reagents, the heterogeneity of the reaction mixture can be a major challenge. researchgate.net
Methanesulfonic acid (MSA) is often considered an excellent solvent for this reaction as it helps to overcome the issue of heterogeneity. researchgate.net It can also act as a reactant, activating phosphorus trichloride to a more reactive species. Phenols, such as p-cresol, have also been employed as a reaction medium, offering an alternative to MSA. nih.gov The choice of solvent can significantly impact the yield and purity of the final product. For instance, in the synthesis of pamidronic acid, the use of MSA as a solvent determines the necessary phosphorus reagents. wikipedia.org
In catalytic systems, the solvent can also have a profound effect. For the organocatalytic Michael addition of cyclohexanone (B45756) to tetraethyl vinylidene bisphosphonate, various solvents were screened. While dichloromethane (B109758), dichloroethane, chloroform, ethanol, and DMF provided similar enantioselectivities (30-34% ee), the use of the ionic liquid [bmim]PF₆ led to a notable improvement in enantioselectivity (46% ee), albeit with a lower yield. rsc.org
Temperature and Energy Input (e.g., Microwave, Sonication)
Temperature is a critical parameter that controls the rate of reaction and the formation of byproducts. In the synthesis of 1-hydroxy, ethylidene-1,1-diphosphonic acid, the reaction of phosphorus trihalide with glacial acetic acid is typically maintained at a temperature of about 50°C to 80°C, followed by heating to 90°C to 140°C for the subsequent reaction with acetic anhydride. frontiersin.org
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of phosphonates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates has been achieved in a catalyst- and solvent-free three-component condensation. For example, the reaction of secondary amines with triethyl orthoformate and diethyl phosphite was carried out at 125 °C for 1 hour under microwave irradiation to afford the corresponding (dialkylaminomethylene)bisphosphonates in good yields. The employment of microwave irradiation in conjunction with nanoparticle catalysts, such as CuO and ZnO, has provided highly efficient and green protocols for the synthesis of α-amino bisphosphonates. researchgate.net
Sonication , or the use of ultrasound, is another alternative energy source that can promote chemical reactions. While specific applications to the catalytic synthesis of this compound are not widely reported, sonochemistry has been shown to be a green method for promoting various organic reactions, often leading to shorter reaction times and higher yields.
| Energy Input | Catalyst/Conditions | Substrates | Product | Reaction Time | Yield | Reference |
| Conventional Heating | Chiral Diamine | Cyclohexanone, Tetraethyl vinylidene bisphosphonate | Geminal γ-oxobisphosphonate | 17 h | 100% | rsc.org |
| Microwave | None (catalyst-free) | Secondary amines, Triethyl orthoformate, Diethyl phosphite | (Dialkylaminomethylene)bisphosphonates | 1 h | 65-86% | |
| Microwave | CuO or ZnO nanoparticles | Amine, Aldehyde, Bisphosphonate precursor | α-Amino bisphosphonates | Shorter than conventional | Comparable to conventional | researchgate.net |
Stoichiometry and Reagent Ratios
The synthesis of 1-hydroxy-gem-bisphosphonates, such as this compound, is classically achieved through the reaction of a corresponding carboxylic acid with phosphorus-containing reagents. nih.gov For this compound, the precursor would be lauric acid. The process typically involves heating the carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃), followed by hydrolysis. nih.gov
The stoichiometry and choice of reagents are critical for optimizing the yield and purity of the final product. The nature of the solvent and the ratio of the phosphorus reactants are key parameters in the synthesis. ingentaconnect.com While specific optimized ratios for this compound are not extensively published, the general principles can be understood from the synthesis of other clinically important hydroxymethylenebisphosphonic acids (dronic acids). The reaction conditions, including the molar ratios of the carboxylic acid to the P-reagents, significantly influence the reaction's outcome. For instance, in the synthesis of various dronic acids, the ratio of the starting carboxylic acid to phosphorus trichloride and phosphorous acid is carefully controlled to maximize yield. mdpi.com
Below is a table illustrating typical reagent ratios used in the synthesis of several well-known dronic acid derivatives, which provides a framework for the stoichiometric considerations applicable to this compound.
| Product | Starting Acid | P-Reagents (Molar Ratio relative to Starting Acid) | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pamidronic Acid | β-Alanine | PCl₃ (2), H₃PO₃ (1.5) | Acetonitrile | 60% (crude) | mdpi.com |
| Alendronic Acid | GABA | PCl₃ (3.2), H₃PO₃ (1.5) | p-Cresol | ~40% | mdpi.com |
| Risedronic Acid | 3-Pyridylacetic Acid (PAA) | PCl₃ (2.7), H₃PO₃ (2.4) | Acetonitrile | 85% | mdpi.com |
| Zoledronic Acid | Imidazol-1-yl acetic acid | PCl₃ (3.1) | Methanesulfonic acid (MSA) | 53% | tandfonline.com |
GABA: γ-Aminobutyric acid
Synthesis of Related Diphosphonic Acid Structures and Derivatives
The methodologies used for this compound are part of a broader field of organophosphorus chemistry. Understanding the synthesis of related structures provides context and highlights the versatility of these synthetic routes.
Hydroxymethylenebisphosphonic Acid Derivatives
The synthesis of hydroxymethylenebisphosphonic acid derivatives, often called "dronic acids," is a well-established area of research. nih.gov A general and widely used method involves reacting a carboxylic acid with phosphorus reagents, primarily phosphorus trichloride and phosphorous acid. ingentaconnect.comresearchgate.net The reaction is typically followed by a hydrolysis step to yield the final bisphosphonic acid. nih.gov
The choice of solvent is a critical factor due to the often heterogeneous nature of the reaction mixture. ingentaconnect.com Various solvents have been successfully employed, including methanesulfonic acid (MSA), p-cresol, and acetonitrile, each influencing the reaction conditions and yields. mdpi.comtandfonline.com For example, MSA can react with phosphorus trichloride to generate a more reactive phosphorus species, potentially facilitating the reaction. researchgate.net Optimized methods often involve adjusting the solvent system, such as using mixtures of MSA and diethyl carbonate, to improve yields. tandfonline.com A one-pot synthesis has also been developed using tris(trimethylsilyl) phosphite in the presence of catecholborane, offering a route that is particularly useful for nitrogen-containing derivatives. nih.gov
Alkylphosphonic Acid Derivatives
The synthesis of alkylphosphonic acids can be approached through several routes. A direct method involves the reaction of phosphorous acid with short-chain olefins such as ethylene, propylene, or butene, often in the presence of a free-radical initiator. google.com This process can be carried out in a melt of the phosphorous acid without a solvent. google.com
For more complex or branched alkylphosphonic acids, a common strategy is the hydrophosphinylation of olefins. rsc.org For instance, vinylidene dimers of α-olefins can be reacted with hypophosphorous acid (H₃PO₂) to produce mono-alkylphosphinic acids. These intermediates can then be further alkylated to yield asymmetrically disubstituted phosphinic acids. rsc.org
Microwave-assisted synthesis offers an efficient, modern alternative. Monoalkyl phosphonic derivatives can be prepared via direct esterification of alkylphosphonic acids and subsequently reacted with alkyl halides under solvent-free microwave conditions to produce dialkyl alkylphosphonates, including those with different alkoxy groups. researchgate.net
Amino Phosphonate Derivatives
α-Aminophosphonates are a significant class of organophosphorus compounds, often considered phosphorus analogues of α-amino acids. The most prevalent method for their synthesis is the Kabachnik-Fields reaction. sciforum.netnih.gov This is a three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. sciforum.net The reaction can be promoted by various catalysts or performed under microwave irradiation, often without a solvent. sciforum.net
Another important route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.gov Numerous variations of these methods have been developed to synthesize a wide array of structurally diverse α-aminophosphonates, including those incorporating heterocyclic moieties or chiral centers. nih.govrsc.orgnih.gov
| Reaction Type | Reactants | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Kabachnik-Fields | Amine, Oxo Compound, Dialkyl Phosphite | Microwave, Catalyst-free | α-Aminophosphonates | sciforum.net |
| Kabachnik-Fields | Amine, Aldehyde, Diethyl Phosphonate | L-cysteine functionalized magnetic nanoparticles (LCMNP) | α-Aminophosphonates with nucleobases | rsc.org |
| Aza-Pudovik | Imine, Dialkyl Phosphite | Tetramethylguanidine | α-Aminophosphonates | nih.gov |
| Nucleophilic Addition | 2H-Azirine phosphonates, Alcohols/Thiols | Base-catalyzed | Allylic α-aminophosphonates or acetals | nih.gov |
Long-Chain Bisphosphonates
The synthesis of bisphosphonates featuring long alkyl chains, such as this compound, often requires multi-step procedures. A versatile approach starts with a simple bisphosphonate ester, such as tetraethyl methylenebisphosphonate. acs.org This starting material can be produced from inexpensive reagents like dichloromethane and diethyl phosphite. acs.org
The crucial step for introducing the long alkyl chain is the alpha-carbon substitution. This is achieved by treating the tetraethyl methylenebisphosphonate with a base to generate a carbanion, which then reacts with a long-chain alkyl halide, for example, 1-bromodecane, to form the corresponding alkyl-substituted bisphosphonate ester. acs.org The final step is the deprotection of the tetraethyl ester groups, typically accomplished by treatment with bromotrimethylsilane followed by methanolysis, to yield the final long-chain bisphosphonic acid. acs.org This modular approach allows for the synthesis of a variety of long-chain bisphosphonates by simply changing the alkyl halide used in the substitution step.
Mechanistic Investigations of Lauryl Alcohol Diphosphonic Acid Reactivity and Interactions
Hydrolytic Stability and Cleavage Mechanisms of Phosphonates
Phosphonate (B1237965) esters are generally susceptible to hydrolysis, a reaction that can occur under both acidic and basic conditions. wikipedia.org The cleavage of the phosphorus-carbon (P-C) bond is more challenging and typically requires aggressive reaction conditions. wikipedia.org
The hydrolysis of phosphonates is a critical area of study as these compounds are valued for their stability. nih.gov In most instances of acid- and base-catalyzed hydrolysis, the phosphorus-oxygen (P-O) bond is the one that breaks. nih.gov The rate of this hydrolysis can be influenced by factors such as pH and the ionic strength of the surrounding medium. nih.gov
Under acidic conditions, the hydrolysis of dialkyl phosphonates is thought to proceed via protonation of the phosphonate, followed by a nucleophilic attack by water and subsequent elimination of an alcohol. A proposed mechanism for the acid-catalyzed hydrolysis of dialkyl phosphonates is illustrated below.
Proposed Mechanism for Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates
| Step | Description |
|---|---|
| 1 | Protonation of the phosphonate oxygen. |
| 2 | Nucleophilic attack by a water molecule on the phosphorus atom. |
| 3 | Elimination of an alcohol molecule to form the phosphonic acid. |
This table describes a generalized mechanism and may vary for specific phosphonates.
Mechanisms of Metal Ion Complexation and Chelation
Phosphonic acids are recognized as effective chelating agents, a property that is enhanced by the introduction of an amine group into the molecule. wikipedia.org This ability to bind with metal ions is a key aspect of their function in many applications. The stability of the metal complexes formed increases with the number of phosphonic acid groups in the molecule. wikipedia.org
The interaction between phosphonates and metal ions can influence their behavior in aqueous systems. For instance, the presence of metal ions can affect the adsorption of phosphonates onto surfaces. amazonaws.com Studies on various phosphonates have shown that when the molar concentration of certain metal ions (like Ca, Cu, Zn, and Fe(III)) is equal to the phosphonate concentration, the effect on adsorption is often negligible. This is attributed to the dissociation of the metal-phosphonate complex and the separate adsorption of the metal ion and the phosphonate onto different surface sites. amazonaws.com However, when metal ions like calcium and zinc are present in excess, a significant increase in phosphonate adsorption is observed. amazonaws.com This is thought to be due to the formation of ternary surface complexes. amazonaws.com
The chelation process involves the phosphonate groups coordinating with metal ions. In the case of lauryl alcohol diphosphonic acid, the two phosphonic acid groups can form stable complexes with various metal ions, effectively sequestering them from the solution. saapedia.org This is particularly relevant in applications such as water treatment and as a corrosion inhibitor. saapedia.orgbiosourceinc.com
Effect of Metal Ions on Phosphonate Adsorption
| Metal Ion | Molar Ratio (Metal:Phosphonate) | Effect on Adsorption |
|---|---|---|
| Ca, Cu, Zn, Fe(III) | 1:1 | Negligible or slight |
| Ca, Zn | Excess | Considerable increase |
Based on findings for various phosphonates. amazonaws.com
Adsorption and Film Formation Mechanisms on Surfaces
The ability of this compound to form protective films on surfaces is central to its role as a corrosion and scale inhibitor. This process is governed by adsorption mechanisms at the solid-liquid interface.
At high concentrations, the retention of phosphonates on surfaces is governed by two primary mechanisms: chemisorption onto a limited number of specific surface sites and the growth of crystals on clusters of surface phosphate (B84403) ions. onepetro.org Chemisorption involves the formation of a chemical bond between the phosphonate molecule and the surface, leading to a strongly adsorbed and stable film. This process is a key factor in the effectiveness of phosphonates as corrosion inhibitors, where they form a protective layer on the metal surface. jmaterenvironsci.com
The adsorption of phosphonates onto surfaces can often be described by adsorption isotherm models, such as the Langmuir and Freundlich models. hw.ac.ukiwaponline.com The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the surface and that once a site is occupied, no further adsorption can occur at that site. wikipedia.org This model is often used to describe the chemisorption of inhibitors on a metal surface. jmaterenvironsci.com
The Freundlich isotherm, on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces. eajournals.org The choice of which model best describes the adsorption process depends on the specific system, including the nature of the phosphonate, the surface material, and the environmental conditions. eajournals.orgresearchgate.net Studies on various phosphonates have shown that their adsorption on different surfaces can be well-described by either the Langmuir or Freundlich model, or sometimes both. iwaponline.comresearchgate.net
Common Adsorption Isotherm Models for Phosphonates
| Isotherm Model | Key Assumptions | Applicability to Phosphonates |
|---|---|---|
| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. wikipedia.org | Often used to describe chemisorption and inhibitor film formation. jmaterenvironsci.comhw.ac.uk |
| Freundlich | Adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heats. eajournals.org | Can describe adsorption on more complex, real-world surfaces. iwaponline.com |
The molecular structure of a phosphonate plays a significant role in its adsorption behavior and its effectiveness as an inhibitor. The presence of functional groups, the length of the alkyl chain, and the number of phosphonic acid groups all contribute to the molecule's interaction with a surface.
For instance, the introduction of a phosphonate group into certain organic molecules has been shown to improve their adsorption capacity on metal surfaces by coordinating with iron ions. researchgate.net The long lauryl (dodecyl) chain in this compound likely contributes to the formation of a more hydrophobic and dense protective film on surfaces, enhancing its corrosion inhibition properties. jmaterenvironsci.com The two phosphonic acid groups provide strong anchoring points to the surface, ensuring robust adsorption. wikipedia.org
Precipitation Inhibition Mechanisms (e.g., Scale Control)
This compound is an effective scale inhibitor, preventing the precipitation of mineral salts like calcium carbonate from solution. biosourceinc.com This is a critical function in various industrial water systems where scale formation can lead to blockages and reduced efficiency.
The primary mechanism of scale inhibition by phosphonates is through adsorption onto the newly forming crystals of the scaling mineral. biosourceinc.com By adsorbing onto the active growth sites of these crystals, the phosphonate molecules block further growth and prevent the crystals from agglomerating and precipitating out as scale. rsc.orgresearchgate.net This "threshold effect" allows very low concentrations of the inhibitor to be effective. biosourceinc.com
Studies on diphosphonates have shown they can significantly reduce the rate of crystallization even at very low concentrations. rsc.org The presence of the inhibitor can increase the induction period before precipitation begins and slow down the rate of crystal growth. rsc.org The effectiveness of the inhibition is related to the strength of adsorption of the phosphonate onto the crystal surfaces. rsc.org The structure of the phosphonate, particularly the presence of multiple phosphonic acid groups, enhances this inhibitory effect. capes.gov.br
Intermolecular Interactions in Self-Assembly
The self-assembly of this compound is a complex process governed by a delicate interplay of various non-covalent interactions. These interactions dictate the formation of ordered, two-dimensional self-assembled monolayers (SAMs) at interfaces, particularly on metal oxide surfaces. The primary driving forces behind this phenomenon are the strong anchoring of the phosphonic acid headgroups to the substrate and the cohesive intermolecular forces between the constituent molecules, namely hydrogen bonding and van der Waals interactions.
The amphiphilic nature of this compound, which possesses a hydrophilic diphosphonic acid headgroup and a hydrophobic lauryl (dodecyl) tail, is central to its self-assembly behavior. The phosphonic acid moieties exhibit a strong affinity for metal oxide surfaces, such as titanium oxide and aluminum oxide, forming robust chemical bonds. This initial surface binding is a critical step that initiates the self-organization process.
Once anchored to the surface, the this compound molecules arrange themselves to maximize favorable intermolecular interactions, leading to the formation of a densely packed and well-ordered monolayer. The long alkyl chains align with each other, driven by van der Waals forces, while the phosphonic acid headgroups can engage in lateral hydrogen bonding networks.
Hydrogen Bonding Network
The phosphonic acid headgroups of this compound are capable of forming an extensive network of intermolecular hydrogen bonds. Each phosphonic acid group contains P-OH moieties that can act as both hydrogen bond donors and acceptors. This allows for the formation of strong lateral connections between adjacent molecules within the self-assembled monolayer. Studies on similar phosphonic acids have shown that these molecules can form highly symmetric, cage-like structures through a network of eight O-H---O hydrogen bonds, indicating the significant role of this interaction in the stability of the assembly. nih.gov
Van der Waals Forces in the Alkyl Chain Region
The hydrophobic lauryl chains of the this compound molecules play a crucial role in the ordering and packing density of the self-assembled monolayer. The van der Waals interactions between these long alkyl chains are a significant driving force for the molecules to adopt a close-packed, ordered arrangement. As the alkyl chain length increases, the cumulative effect of these weak dispersion forces becomes substantial, promoting a more crystalline and ordered structure within the monolayer.
The interplay between the attractive van der Waals forces between the alkyl chains and the steric repulsion of the headgroups determines the final packing density and tilt angle of the molecules in the self-assembled monolayer.
Influence of the Diphosphonic Acid Moiety
The presence of two phosphonic acid groups in this compound introduces unique characteristics to its self-assembly. Research on α,ω-diphosphonic acids has shown that these molecules can bind to titanium surfaces through one of the phosphonate groups, leaving the other phosphonic acid group at the monolayer-air interface. capes.gov.brprinceton.edu This configuration offers the potential for further functionalization of the surface.
The steric demands of the two phosphonic acid groups can also influence the packing of the alkyl chains. In some systems, such as dialkyldithiophosphinic acid SAMs, the steric hindrance of the headgroups can lead to a less ordered alkyl layer as the chain length increases, which is contrary to the typical behavior of n-alkanethiolate SAMs. nih.gov While specific data for this compound is not available, it is plausible that a balance between the headgroup size and the van der Waals interactions of the lauryl chains governs the final structure of the self-assembled monolayer.
The following table summarizes the key intermolecular interactions and their contributions to the self-assembly of this compound, based on findings from analogous systems.
| Interaction Type | Interacting Groups | Role in Self-Assembly |
| Hydrogen Bonding | Phosphonic acid headgroups (P-OH) | - Stabilizes the monolayer through lateral interactions.- Contributes to the overall structural integrity. |
| Van der Waals Forces | Lauryl (C12) alkyl chains | - Drives the ordering and close packing of the alkyl chains.- Contributes significantly to the cohesive energy of the monolayer. |
| Steric Repulsion | Diphosphonic acid headgroups | - Influences the packing density and tilt angle of the molecules.- Balances the attractive van der Waals forces. |
The following table presents typical characterization data for self-assembled monolayers of long-chain alkyl phosphonic acids on oxide surfaces, which can be considered analogous to what would be expected for this compound.
| Characterization Technique | Parameter | Typical Value for Ordered Monolayers | Reference |
| Contact Angle Goniometry | Water Contact Angle | >110° | mdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | P 2p Binding Energy | ~134 eV | mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | νas(CH2) | ~2918 cm⁻¹ | princeton.edu |
| Fourier-Transform Infrared (FTIR) Spectroscopy | νs(CH2) | ~2850 cm⁻¹ | princeton.edu |
It is important to note that the exact values for this compound may vary depending on the substrate, deposition conditions, and the specific arrangement of the molecules within the self-assembled monolayer.
Computational and Theoretical Studies on Lauryl Alcohol Diphosphonic Acid and Analogues
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For lauryl alcohol diphosphonic acid and its analogues, these methods are instrumental in understanding their three-dimensional structures, conformational preferences, and intermolecular interactions.
Force Field (UFF) Calculations
Semiempirical Quantum Mechanical (MNDO) Methods
Semiempirical quantum mechanical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, offer a compromise between the accuracy of ab initio methods and the speed of molecular mechanics. acs.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. openbabel.orgacs.org MNDO has been used to predict properties like dipole moments for organophosphorus compounds. researchgate.net For instance, studies on alkyl phosphonic acid dialkyl esters have shown that the MNDO method can provide dipole moment values that are in reasonable agreement with experimental data, although they may be systematically slightly lower. researchgate.net This suggests that MNDO could be a useful tool for preliminary electronic property assessment of this compound.
Molecular Mechanics
Molecular mechanics simulations, in general, are a cornerstone for studying large and complex systems involving molecules like this compound. These simulations have been employed to investigate the interactions of analogous bisphosphonates with various surfaces. For example, the interaction of pamidronate and its analogues with hydroxyapatite (B223615) surfaces has been studied using molecular dynamics simulations with the COMPASS force field. nih.gov Similarly, the CVFF 950 force field has been used to model the interactions between different amino-bisphosphonates and hydroxyapatite surfaces. researchgate.net These studies provide insights into the binding mechanisms and can help in understanding how the long alkyl chain of this compound might influence its interaction with mineral surfaces.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and properties of molecules. It offers a good balance between computational cost and accuracy, making it suitable for a detailed analysis of this compound and its analogues.
Prediction of Molecular and Surface Properties
DFT calculations are extensively used to predict a variety of molecular properties for bisphosphonates. These include geometric parameters like bond lengths and angles, as well as electronic properties such as atomic charges and frontier molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.netijcps.org For example, DFT studies on zoledronate, a nitrogen-containing bisphosphonate, have provided detailed information on its conformational structures and the distribution of electronic charge. researchgate.net The calculated HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity of the molecule. mdpi.com
Below is a table illustrating typical bond lengths in phosphonic acid derivatives, which are expected to be similar in this compound.
| Bond | Typical Length (Å) |
| P=O | ~1.50 |
| P-O | ~1.54 |
| P-C | ~1.76 |
| Data derived from studies on methylphosphonic acid. nih.gov |
The following table shows an example of calculated Mulliken atomic charges for different atoms in zoledronate, a representative bisphosphonate.
| Atom | Mulliken Charge (a.u.) |
| P1 | 1.83 |
| O1 | -0.78 |
| O2 | -0.79 |
| O3 | -0.78 |
| C1 | 0.45 |
| Data is illustrative and based on DFT calculations of zoledronate. |
Investigation of Interaction Mechanisms (e.g., Adsorbate-Mineral, Inhibitor-Metal)
A significant application of DFT in the study of bisphosphonate analogues is the investigation of their interaction mechanisms with various substrates, which is crucial for understanding their function in applications like corrosion inhibition and bone targeting.
Adsorbate-Mineral Interactions: DFT has been instrumental in elucidating the adsorption of phosphonates and bisphosphonates on mineral surfaces, particularly hydroxyapatite (the main component of bone). nih.govmdpi.com These studies calculate adsorption energies and analyze the nature of the chemical bonds formed between the phosphonate (B1237965) groups and the mineral surface. mdpi.comjournalssystem.com For example, DFT calculations have shown that the interaction strength of different bisphosphonates with the hydroxyapatite surface correlates with their antiresorptive potency. nih.gov The calculations reveal that the oxygen atoms of the phosphonate groups play a key role in binding to the calcium ions on the hydroxyapatite surface. nih.gov
The following table provides illustrative adsorption energies for different molecules on a fluorapatite (B74983) surface, demonstrating the utility of DFT in quantifying these interactions.
| Adsorbate | Adsorption Energy (kJ/mol) |
| Water | -83.80 |
| Fatty Acid | -150 to -200 (typical range) |
| Data is illustrative and based on DFT calculations on fluorapatite surfaces. journalssystem.com |
Inhibitor-Metal Interactions: DFT is also employed to study the chelation of bisphosphonates with metal ions. mdpi.com This is relevant for understanding their role as corrosion inhibitors and their interactions in biological systems. researchgate.netmdpi.com DFT calculations can determine the optimized geometries of metal-bisphosphonate complexes and analyze the electronic structure of the coordination bonds. mdpi.com For instance, studies on the chelation of bisphosphonates with transition metal cations like Mn²⁺, Fe²⁺, and Co²⁺ have been performed to understand their potential in drug delivery systems. mdpi.com
Mulliken Population Analysis for Sorption Phenomena
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing valuable information about the electronic distribution and bonding characteristics. In the context of sorption, this analysis can elucidate the mechanism of interaction between a molecule like this compound and a surface.
Theoretical calculations on the adsorption of phosphonic acids on TiO₂ surfaces reveal a significant charge transfer from the phosphonate group to the surface atoms of the metal oxide. The oxygen atoms of the phosphonate group typically develop a more negative charge, facilitating strong electrostatic interactions and covalent bonding with the metal atoms on the surface.
To illustrate the charge distribution, a hypothetical Mulliken population analysis for the phosphonate headgroup of an alkylphosphonic acid interacting with a TiO₂ surface is presented below. The values are representative and based on trends observed in computational studies of similar systems.
| Atom | Mulliken Charge (hypothetical) |
|---|---|
| P | +1.20 |
| O (P=O) | -0.85 |
| O (P-OH) | -0.95 |
| O (P-OH) | -0.95 |
| H (of P-OH) | +0.45 |
| H (of P-OH) | +0.45 |
| C (alpha to P) | -0.15 |
This table presents hypothetical Mulliken charges for the phosphonate headgroup of an alkylphosphonic acid to illustrate the expected charge distribution upon interaction with a surface. The actual charges would be dependent on the specific conformation and environment.
Quantum Chemistry in Phosphonate Research
Quantum chemistry provides the theoretical foundation for understanding the electronic structure and reactivity of molecules. In phosphonate research, it is instrumental in predicting various properties, including their acidity and their behavior in chemical reactions.
Acid-Base Potential Scale and Frontier Orbital Analysis
The acid-base properties of phosphonic acids are crucial for their application, as their charge state influences their solubility and interaction with surfaces. The acid dissociation constant (pKa) is a key descriptor of this property. For this compound, a predicted pKa value for the strongest acidic proton is approximately 0.69. This low pKa indicates a strong tendency to deprotonate, a characteristic feature of phosphonic acids.
Frontier molecular orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, studies on other bisphosphonates provide valuable comparative data. researchgate.net These studies often employ Density Functional Theory (DFT) for their calculations.
| Bisphosphonate Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Zoledronate | -7.5 | -1.2 | 6.3 |
| Minodronate | -7.8 | -1.1 | 6.7 |
| Risedronate | -8.0 | -1.0 | 7.0 |
This table presents DFT-calculated HOMO and LUMO energies for representative bisphosphonate analogues to illustrate the typical energy ranges and HOMO-LUMO gaps for this class of compounds. researchgate.net A smaller HOMO-LUMO gap, as seen in zoledronate, suggests a higher chemical reactivity compared to risedronate. researchgate.net The reactivity of these molecules is a key factor in their interaction with biological and non-biological surfaces.
Semi-Empirical Methods (e.g., CNDO, INDO, NDDO)
Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. This makes them computationally less expensive and suitable for larger molecules. The most common methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orguni-muenchen.de
Complete Neglect of Differential Overlap (CNDO): This is the simplest semi-empirical method. It neglects most of the two-electron integrals, which significantly speeds up calculations. While it has been largely superseded by more accurate methods, it can still provide qualitative insights into electronic structure.
Intermediate Neglect of Differential Overlap (INDO): The INDO method is an improvement over CNDO as it includes one-center two-electron integrals, which is particularly important for describing electron spin distribution. wikipedia.org This makes it more suitable for studying radical species and spectroscopic properties.
Neglect of Diatomic Differential Overlap (NDDO): NDDO is the foundation for many modern semi-empirical methods like MNDO, AM1, and PM3. wikipedia.orguni-muenchen.de It retains more of the two-electron integrals than CNDO and INDO, leading to a more accurate description of molecular properties. These methods are widely used to study the geometry, heat of formation, and reactivity of organophosphorus compounds.
While specific applications of these semi-empirical methods to this compound are not extensively documented, their general utility in the field of organophosphorus chemistry is well-established for predicting molecular properties and reaction mechanisms.
Applications of Lauryl Alcohol Diphosphonic Acid in Materials Science and Industrial Processes Excluding Medical and Personal Care
Corrosion Inhibition in Metallic Systems
The long alkyl chain of lauryl alcohol suggests that its diphosphonic acid derivative could theoretically offer hydrophobic properties to a surface, a desirable characteristic for a corrosion inhibitor. Phosphonate (B1237965) groups are known to strongly adhere to metal surfaces, forming a protective layer.
Protection of Iron and Steel Substrates
While numerous studies detail the efficacy of various phosphonic acids in preventing the corrosion of iron and steel, specific research focusing on Lauryl Alcohol Diphosphonic Acid is not presently available in the searched scientific literature. The mechanism of protection by phosphonates typically involves the formation of a self-assembled monolayer on the metal oxide surface, creating a barrier to corrosive agents. However, without specific studies, the performance of this compound in this capacity cannot be detailed.
Formation of Protective Organic Coatings and Films
Phosphonic acids are utilized as adhesion promoters and anti-corrosion additives in organic coatings. The phosphonate group can bond with the metal substrate, while the organic part of the molecule can cross-link with the polymer matrix of the coating, enhancing its protective properties. Again, while this is a general principle for phosphonic acids, there is no specific information available regarding the use and performance of this compound in the formulation of protective organic coatings and films.
Self-Healing Effects in Corrosion Protection
The concept of self-healing coatings often involves the encapsulation of active agents that are released upon damage to the coating, healing the protective layer. While some research explores the use of various compounds in self-healing coatings, there is no information in the available literature to suggest that this compound has been investigated for or exhibits self-healing properties in corrosion protection applications.
Scale Inhibition and Dispersion in Water Systems
Phosphonates are widely used as scale inhibitors in industrial water systems due to their ability to chelate metal ions and distort crystal growth, preventing the formation of hard scales.
Prevention of Mineral Precipitation (e.g., Calcite, Gypsum)
Diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), are known to be effective inhibitors for calcium carbonate (calcite) and calcium sulfate (B86663) (gypsum) scales. They function by adsorbing onto the active growth sites of the mineral crystals, thereby inhibiting their growth and precipitation. However, specific performance data and research on the effectiveness of this compound in preventing calcite and gypsum precipitation are not available in the public domain.
Application in Industrial Water Treatment
The application of phosphonates in industrial water treatment is a well-established practice for managing scale and corrosion in cooling towers, boilers, and reverse osmosis systems. The selection of a specific phosphonate depends on the operational conditions such as pH, temperature, and water composition. In the absence of specific studies, the suitability and efficacy of this compound for industrial water treatment applications remain undocumented.
Role in Evaporative Desalination Processes
Evaporative desalination technologies, such as Multi-Stage Flash (MSF) and Multiple-Effect Distillation (MED), are critical for producing fresh water from saline sources. A major operational challenge in these processes is the formation of mineral scale on heat transfer surfaces, which reduces thermal efficiency and can lead to plant shutdowns. Phosphonate-based compounds are widely utilized as antiscalants to mitigate this issue. mdpi.com
While specific performance data for this compound in MSF or MED processes is not extensively detailed in publicly available research, the general mechanism of phosphonate antiscalants is well-understood. These compounds adsorb onto the active growth sites of forming mineral crystals, such as calcium carbonate and barium sulfate, thereby inhibiting their growth and preventing their deposition on equipment surfaces. researchgate.net The effectiveness of phosphonic acid-based antiscalants has been demonstrated in MSF distillers, where they have successfully controlled scale formation even at reduced dosages. researchgate.net The molecular structure of this compound, with its two phosphonate groups, suggests it would function through this crystal growth inhibition mechanism. The long lauryl chain could also contribute to its surface activity and adsorption characteristics. However, it is important to note that the biodegradability of phosphonate antiscalants can vary, which is a consideration for their environmental impact upon discharge. mdpi.com
Oilfield Applications for Flow Assurance
Flow assurance in the oil and gas industry is critical for maintaining the uninterrupted flow of hydrocarbons from the reservoir to the processing facilities. The deposition of inorganic scale and corrosion of infrastructure are significant threats to flow assurance.
Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. Surfactant flooding is a chemical EOR method that works by reducing the interfacial tension between oil and water, which helps to mobilize trapped oil. researchgate.netesimtech.com Commonly used surfactants for this purpose include sulfonated hydrocarbons like alcohol propoxylate sulfates. dtu.dk
There is currently no scientific literature available that details the application or effectiveness of this compound specifically for the purposes of depressurization or enhanced oil displacement. The primary mechanisms in these EOR processes rely on properties not typically associated with diphosphonic acids.
The formation of mineral scales, such as calcium carbonate and barium sulfate, is a persistent problem in oilfield operations, leading to blockages in pipelines, valves, and downhole equipment. researchgate.net Similarly, the corrosion of metal pipelines and infrastructure due to the presence of corrosive gases (like CO2 and H2S) and saline water is a major concern for asset integrity. scispace.com
Phosphonates and α-aminophosphonates containing long hydrocarbon chains have been developed and studied as effective corrosion inhibitors for steel in highly mineralized and sour environments typical of oil and gas production. civilejournal.orgresearchgate.net These molecules form a protective layer on the metal surface, mitigating corrosion. The protective effect of these inhibitors is concentration-dependent, with studies on similar long-chain phosphonates showing a significant increase in inhibition efficiency with higher concentrations. For instance, certain α-aminophosphonates have demonstrated a protective effect of up to 94.3% at a concentration of 50 mg/L, resulting in a corrosion rate of less than 0.04 mm/year. researchgate.net The long alkyl chain in this compound would likely enhance its ability to form a persistent, protective film on metal surfaces.
The table below presents research findings on the corrosion inhibition performance of long-chain α-aminophosphonates, which serve as a proxy for the potential efficacy of this compound in similar applications.
| Inhibitor Concentration (mg/L) | Protective Effect (%) | Corrosion Rate (mm/year) | Reference |
|---|---|---|---|
| 25 | 82-85 | Not Reported | researchgate.net |
| 50 | 94.3 | <0.04 | researchgate.net |
Functional Materials and Surface Engineering
The ability of phosphonic acids to bind strongly to metal oxide surfaces has made them a key component in the field of surface engineering and the design of advanced functional materials. The lauryl chain of this compound plays a crucial role in directing the assembly of these materials and defining their surface properties.
Diphosphonic acids are versatile building blocks in supramolecular chemistry due to their ability to form robust coordination networks with metal ions. researchgate.net This has led to the development of inorganic-organic hybrid materials with tailored properties. Zirconium phosphonates, for example, can be synthesized to create materials with high surface areas and controlled porosity. researchgate.netacs.org By using diphosphonic acids with different organic linkers, it is possible to create mesoporous structures that have applications in catalysis and adsorption. researchgate.net
The organic groups within these hybrid materials, such as the lauryl chain in this compound, can be modified to introduce specific functionalities. For instance, layered zirconium phosphate (B84403)/phosphonate materials can be organically modified to control the release of therapeutic inorganic ions. nih.gov The self-assembly of diphosphonic acids can lead to a variety of supramolecular structures, from simple layers to complex three-dimensional frameworks, depending on the nature of the ligand and the coordinating metal ion. researchgate.net
Long-chain alkylphosphonic acids, such as dodecylphosphonic acid (a close analog of this compound), are extensively used to form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including aluminum oxide, silicon oxide, and titanium oxide. nih.govresearchgate.net These monolayers are highly ordered and can dramatically alter the surface properties of the substrate.
The primary function of these SAMs is to control surface energy and wettability. The long alkyl chains pack closely together, creating a dense, low-energy surface that is highly hydrophobic (water-repellent). osti.gov This is evidenced by high static water contact angles, often exceeding 110°. mpg.de The ability to precisely control surface energy is critical in applications such as organic electronics, where the interface between the dielectric layer and the organic semiconductor is crucial for device performance. nih.gov
The table below summarizes key properties of self-assembled monolayers formed from dodecylphosphonic acid (HC12-PA) on aluminum oxide surfaces, demonstrating the impact of surface functionalization.
| Property | Value | Reference |
|---|---|---|
| Static Water Contact Angle | 110° | mpg.de |
| Surface Energy (Dispersive Component, γD) | 18.8 mN/m | mpg.de |
| Surface Energy (Polar Component, γP) | 0.2 mN/m | mpg.de |
Application as Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the MOF. While a wide variety of organic molecules, particularly carboxylates, have been used as linkers, the use of phosphonates and diphosphonates is also an area of active research.
Diphosphonic acids, as a class of compounds, are of interest as potential MOF linkers due to their strong coordination to metal centers, which can lead to robust and thermally stable frameworks. However, a thorough review of the scientific literature reveals a lack of specific studies on the use of this compound as a linker in the synthesis of MOFs. While other phosphonate-based linkers have been successfully employed to create novel MOF structures, there are currently no published examples of MOFs constructed using this compound. The long alkyl chain of the lauryl group could potentially be used to impart hydrophobicity to the pores of a MOF, which might be advantageous for applications such as the selective adsorption of nonpolar molecules. However, without experimental data, this remains a hypothetical application.
Use in Flotation Separation Processes for Minerals
Froth flotation is a widely used process in the mining industry to selectively separate valuable minerals from gangue. The process relies on the addition of chemical reagents called collectors, which selectively adsorb to the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface.
This compound, referred to in the literature as 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA), has been identified as an effective collector for certain minerals. Its diphosphonate group provides a strong chelating affinity for metal ions on the mineral surface, while the long lauryl tail imparts the necessary hydrophobicity for flotation.
Flotation of Zinc Minerals:
Recent research has demonstrated the superior performance of HDDPA in the flotation of hemimorphite, a zinc silicate mineral. mdpi.com In comparative studies, HDDPA showed better flotation efficiency for hemimorphite than lauric acid and exhibited good selectivity against quartz over a pH range of 7.0 to 11.0. mdpi.com The mechanism of its action is believed to be a strong chemisorption of the diphosphonate group onto the zinc atoms at the hemimorphite surface. mdpi.com
Flotation of Rare Earth Minerals:
HDDPA has also been investigated as a collector for the flotation of bastnäsite, a rare earth carbonate-fluoride mineral. scribd.com Studies have shown that HDDPA can effectively separate bastnäsite from calcite, a common gangue mineral, at a pH of around 8.0. scribd.com The selectivity is attributed to the interaction between the diphosphonate head of the HDDPA molecule and the rare earth elements on the bastnäsite surface.
The following table summarizes the flotation performance of HDDPA for hemimorphite in a single mineral flotation system.
| Parameter | Value | Reference |
| Mineral | Hemimorphite | mdpi.com |
| Collector | 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA) | mdpi.com |
| Optimal pH Range | 7.0 - 11.0 | mdpi.com |
| Selectivity | Good selectivity against quartz | mdpi.com |
| Adsorption Mechanism | Chemisorption onto surface Zn(II) atoms | mdpi.com |
Role in Advanced Polymer and Material Formulations (e.g., Flame Retardants, Antioxidants)
The incorporation of additives into polymers is a common practice to enhance their properties, such as reducing flammability or preventing degradation due to oxidation. Phosphorus-containing compounds are a well-known class of flame retardants and antioxidants.
Flame Retardants:
Diphosphonic acid derivatives have been explored as flame retardants in various polymer systems. Their mechanism of action often involves promoting char formation, which acts as a barrier to heat and flammable volatiles, and a gas-phase radical scavenging effect. For instance, melamine salts of 1-hydroxy ethylidene-1,1-diphosphonic acid have been synthesized and investigated as intumescent flame retardants. researchgate.net However, there is a lack of specific research in the scientific literature detailing the use or effectiveness of this compound as a flame retardant in polymer formulations.
Antioxidants:
The oxidative degradation of polymers, caused by heat, light, and chemical exposure, can lead to a loss of mechanical properties and discoloration. Antioxidants are added to polymers to inhibit or slow down this process. Secondary antioxidants, such as phosphites and thioesters, function by decomposing peroxides, which are key intermediates in the oxidation process. specialchem.com While the broader class of organophosphorus compounds is used in this capacity, no specific studies have been found that investigate the role of this compound as an antioxidant in advanced polymer and material formulations.
Biochemical and Enzymatic Studies of Organophosphonic Acids Excluding Human Clinical Data
Natural Occurrence and Biosynthesis Pathways of Phosphonates
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (AEP), was identified in 1959 in plants and various animals, where it is often found in cell membranes wikipedia.org. Since then, phosphonates have been discovered in a wide range of organisms, including prokaryotes, fungi, insects, and mollusks wikipedia.org. They are considered important intermediates in the global phosphorus cycle nih.gov. In some marine organisms, phosphonates can constitute a significant portion of the total phosphorus content hawaii.edunih.gov. For instance, up to 50% of the phosphorus in the sea anemone Tealia is in the form of phosphonolipids and other phosphonate-containing macromolecules hawaii.edu.
Despite the prevalence of monophosphonates in nature, bisphosphonates or polyphosphonates have not been found to occur naturally wikipedia.org. The biosynthesis of nearly all known natural phosphonates originates from the enzymatic rearrangement of phosphoenolpyruvate (PEP) nih.govnih.gov. This key step is catalyzed by the enzyme PEP mutase, which converts PEP into phosphonopyruvate, thereby forming the characteristic C-P bond nih.govrsc.org. This reaction is the primary entryway into the diverse metabolic pathways that produce a variety of phosphonate natural products rsc.org. The biosynthesis of AEP, for example, is a three-enzyme pathway starting with the conversion of PEP nih.gov.
Enzymatic Synthesis of C-P Bonds
The formation of the highly stable carbon-phosphorus bond is a chemically challenging reaction that is efficiently catalyzed by specific enzymes in biological systems. The sole established enzymatic route for the creation of C-P bonds in biology is mediated by the enzyme phosphoenolpyruvate (PEP) mutase rsc.org. This enzyme catalyzes an intramolecular rearrangement of PEP, a key intermediate in glycolysis, to form phosphonopyruvate (PnPy) nih.govnih.gov.
Catabolism and C-P Bond Cleavage by Enzymes
The carbon-phosphorus bond is exceptionally stable and resistant to chemical or enzymatic hydrolysis by common phosphatases nih.govnih.gov. However, many bacteria have evolved specialized enzymatic pathways to cleave the C-P bond, allowing them to utilize phosphonates as a phosphorus source, particularly under phosphate-limiting conditions wikipedia.orgnih.gov.
There are at least four known pathways for phosphonate catabolism, each employing a distinct enzymatic strategy for C-P bond cleavage nih.govnih.gov.
The C-P Lyase Pathway: This is a complex, multi-protein system found in bacteria like Escherichia coli that can cleave the C-P bond of unactivated alkylphosphonates, such as methylphosphonate, to produce an alkane (methane) and inorganic phosphate (B84403) nih.govnih.gov. The process involves a radical-based mechanism nih.gov.
Phosphonoacetate Hydrolase: This enzyme, found in Sinorhizobium meliloti, catalyzes the hydrolytic cleavage of the C-P bond in phosphonoacetate to yield acetate and inorganic phosphate nih.gov.
Phosphonopyruvate Hydrolase: This enzyme acts on phosphonopyruvate, breaking the C-P bond to produce pyruvate and phosphate.
Oxidative Cleavage: A more recently discovered pathway involves the oxidative cleavage of the C-P bond, catalyzed by the enzymes PhnY and PhnZ nih.gov.
These catabolic pathways highlight the metabolic versatility of microorganisms and their ability to break down even the most chemically robust bonds to acquire essential nutrients nih.gov.
Phosphonate Mimicry in Biological Systems
The biological activity of many phosphonate and bisphosphonate compounds stems from their ability to act as structural mimics of native biological molecules, such as phosphate esters, carboxylates, and enzymatic transition states nih.govnih.govnih.gov. This molecular mimicry allows them to bind to the active sites of enzymes and act as potent competitive inhibitors hawaii.edu.
The phosphonate group (C-PO(OH)₂) is structurally and electronically similar to a phosphate monoester group (C-O-PO(OH)₂), but with a key difference: the C-P bond is resistant to hydrolysis by enzymes that would normally cleave the C-O-P ester bond nih.govnih.gov. This makes phosphonates stable bioisosteres for phosphates wikipedia.org. They can effectively compete with natural phosphate-containing substrates for enzyme active sites, leading to inhibition of metabolic pathways nih.gov.
Furthermore, the phosphonate moiety can also serve as a mimic for carboxylates (COOH) nih.govresearchgate.net. This dual mimicry expands the range of potential enzyme targets for phosphonate-based inhibitors nih.gov.
The tetrahedral geometry of the phosphorus center in phosphonates allows them to effectively mimic the tetrahedral transition states or intermediates that occur during enzymatic reactions involving phosphate esters or carboxylic acids researchgate.netacs.orgrsc.org. For example, in reactions involving phosphoryl transfer, a pentacovalent transition state is formed. A phosphonate can mimic this high-energy state with high fidelity, binding tightly to the enzyme's active site and acting as a powerful transition-state analogue inhibitor researchgate.netrsc.org. Bisphosphonates, in particular, are excellent mimics of endogenous diphosphate-containing molecules, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) illinois.eduacs.org.
Q & A
Q. What experimental strategies resolve contradictions in binding affinity data for this compound in protein interaction studies?
- Discrepancies in binding energy values (e.g., reported -267.94 kJ/mol in heme metabolism studies vs. weaker interactions in other assays) may arise from conformational flexibility or solvent effects. Use molecular docking simulations with explicit solvent models and validate via isothermal titration calorimetry (ITC) to reconcile thermodynamic data. Cross-referencing with X-ray crystallography of ligand–protein complexes can clarify binding modes .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis of this compound?
- Byproduct formation (e.g., mono-phosphonates or oxidized species) is mitigated by:
- Catalyst screening : Transition-metal catalysts like Pd or FeCl₃ improve regioselectivity .
- Solvent selection : Non-polar solvents (toluene) reduce side reactions vs. polar aprotic solvents.
- In situ monitoring : Real-time <sup>31</sup>P NMR tracks intermediate species to adjust reaction kinetics.
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Accelerated degradation studies under UV irradiation or oxidative conditions (H₂O₂/Fe²⁺) can identify breakdown products via LC-MS. For ecological impact, use OECD guideline 307 for soil degradation testing. Computational models (e.g., EPI Suite) predict half-lives based on hydrolytic cleavage rates of phosphonate esters .
Q. How does the alkyl chain length of this compound influence its inhibitory activity in enzymatic assays?
- Structure-activity relationship (SAR) studies reveal that C12 chains (lauryl) enhance hydrophobic interactions with enzyme active sites compared to shorter chains. Competitive inhibition assays (e.g., Ki = 740 nM for geranyltranstransferase ) paired with molecular dynamics simulations quantify steric and electronic contributions to binding efficacy.
Key Recommendations for Researchers
- Synthetic Protocols : Prioritize Lewis-acid catalysts for scalable, low-temperature reactions .
- Data Validation : Cross-validate binding studies with orthogonal techniques (ITC, SPR) to address variability .
- Regulatory Compliance : Align analytical methods with EU Commission Regulation 2022/2388 for PFAS analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
